N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide
CAS No.:
Cat. No.: VC13466825
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24N2O2 |
|---|---|
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C12H24N2O2/c1-10(2)14(11(3)16)9-12-5-4-6-13(12)7-8-15/h10,12,15H,4-9H2,1-3H3 |
| Standard InChI Key | OVURICNXJDRVLE-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1CCCN1CCO)C(=O)C |
| Canonical SMILES | CC(C)N(CC1CCCN1CCO)C(=O)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of a five-membered pyrrolidine ring with a hydroxyethyl group at the 1-position and an isopropyl-acetamide substituent at the 2-methyl position. The stereochemistry at the pyrrolidine ring’s chiral centers (R or S configurations) critically influences its biological activity and synthetic pathways. The hydroxyethyl group enhances hydrophilicity, while the isopropyl-acetamide moiety contributes to lipophilicity, creating a balanced solubility profile suitable for drug design.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | Pyrrolidine ring (five-membered, nitrogen-containing heterocycle) |
| Substituents | 1-(2-Hydroxyethyl), 2-(N-isopropyl-acetamide) methyl |
| Molecular formula | |
| Molecular weight | 228.33 g/mol |
| Chirality | R or S configuration at pyrrolidine C2 and C3 positions |
Synthesis Pathways
Synthesis typically involves multi-step reactions:
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Pyrrolidine Functionalization: Introduction of the hydroxyethyl group via nucleophilic substitution or reductive amination.
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Acetamide Formation: Reaction of isopropylamine with acetyl chloride in the presence of a base (e.g., triethylamine).
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Coupling: Mitsunobu or EDC/NHS coupling to attach the acetamide to the pyrrolidine methyl group.
Industrial-scale production often employs continuous flow reactors to optimize yield (reported up to 78%) and purity (>95%) .
| Compound | Target Receptor | (nM) | Selectivity Index |
|---|---|---|---|
| N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide | Serotonin Transporter | 120 | 8.2 |
| N-[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide | Dopamine Transporter | 95 | 6.5 |
| N-[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-acetamide | MMP-9 | 210 | 3.1 |
Applications in Medicinal Chemistry
Drug Design and Optimization
The compound serves as a scaffold for developing:
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Antidepressants: Structural analogs with fluorinated aryl groups show enhanced blood-brain barrier penetration .
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Anticancer Agents: Modifications at the acetamide position improve selectivity for kinase inhibitors .
Structure-Activity Relationship (SAR) Studies
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Hydroxyethyl Group: Removal reduces solubility and receptor binding by 60%.
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Isopropyl Substitution: Bulkier groups (e.g., tert-butyl) decrease metabolic stability.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 12 mg/mL at pH 7.4, suitable for intravenous formulations .
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Thermal Stability: Decomposes at 215°C, requiring storage at 2–8°C.
Spectroscopic Data
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NMR: NMR (400 MHz, CDCl): δ 1.15 (d, J = 6.8 Hz, 6H, CH(CH)), 2.45–2.70 (m, 4H, pyrrolidine H).
Comparative Analysis with Structural Analogs
Table 3: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Bioactivity Highlights |
|---|---|---|---|
| N-[1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-N-isopropyl-acetamide | Pyrrolidine | 1-Hydroxyethyl, 2-isopropyl | Serotonin reuptake inhibition |
| N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide | Pyrrolidine | 1-Hydroxyethyl, 3-isopropyl | Dopamine receptor modulation |
| N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-acetamide | Piperidine | 1-Aminoethyl, 4-acetamide | MMP-9 inhibition |
Future Directions and Research Gaps
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